Emamectin benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

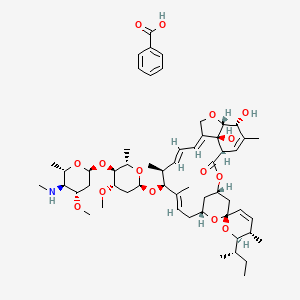

Emamectin benzoate is a semisynthetic bioinsecticide derived from avermectin, a natural product of the soil bacterium Streptomyces avermitilis . It is widely used in agriculture to control a variety of insect pests, particularly lepidopterous larvae. This compound functions as a chloride channel activator, leading to paralysis and death of the target pests .

准备方法

Synthetic Routes and Reaction Conditions: Emamectin benzoate is synthesized through a series of chemical reactions starting from avermectin B1. The key steps involve the selective methylation and subsequent benzoate esterification of the avermectin B1 molecule . The reaction conditions typically involve the use of organic solvents such as acetone and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes to obtain avermectin B1, followed by chemical modification to introduce the benzoate group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and concentration .

化学反应分析

Types of Reactions: Emamectin benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

科学研究应用

Emamectin benzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and stability of avermectin derivatives.

Biology: Employed in studies on insect physiology and biochemistry to understand the mechanisms of insecticide resistance.

Medicine: Investigated for its potential use in treating parasitic infections due to its anthelmintic properties.

作用机制

Emamectin benzoate exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of insects. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and subsequent paralysis of the insect . The compound also affects gamma-aminobutyric acid (GABA) receptors, further contributing to its insecticidal activity .

相似化合物的比较

Abamectin: Another avermectin derivative with similar insecticidal properties but different chemical structure.

Ivermectin: Used primarily in veterinary medicine and human health for treating parasitic infections.

Doramectin: Similar to ivermectin, used in veterinary applications.

Eprinomectin: Used in veterinary medicine for the treatment of parasitic infections.

Uniqueness of Emamectin Benzoate: this compound is unique due to its high potency against lepidopterous pests and its ability to be formulated into various delivery systems, such as nanoformulations, to enhance its efficacy and stability . Its specific mode of action on glutamate-gated chloride channels also sets it apart from other insecticides .

生物活性

Emamectin benzoate is a potent insecticide derived from avermectin, which is produced by the fermentation of Streptomyces avermitilis. It is widely used for pest control in agriculture due to its effectiveness against a variety of insects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on non-target organisms, and case studies related to human exposure.

This compound primarily functions as a neurotoxin in insects. It enhances the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to paralysis and eventual death of the insect. This action occurs within hours after ingestion, with effects lasting several days as the insect's nervous system becomes overwhelmed by continuous stimulation .

Enzymatic Activity and Resistance

Recent studies have highlighted the impact of this compound on detoxification enzyme activity in insects. For example, research involving Paederus fuscipes (a beetle species) revealed that while cytochrome P450 monooxygenases (P450) activity remained unchanged, esterase activity increased significantly with higher concentrations and prolonged exposure to this compound. This suggests that certain insects may develop resistance through enhanced enzymatic detoxification mechanisms .

Key Findings from Enzymatic Studies

| Enzyme Type | Activity Level | Comments |

|---|---|---|

| Cytochrome P450 | No significant change | Activity unchanged across treatments |

| Glutathione S-transferase | Minor variations | Exposure time influenced activity |

| Esterase | Elevated with concentration | Suggests potential resistance mechanism |

Toxicity in Non-Target Organisms

The toxicity of this compound extends beyond target pests. Studies have shown that exposure can lead to significant developmental impacts in non-target species such as zebrafish. For instance, exposure during early life stages resulted in increased oxidative damage and developmental malformations, including spinal curvature and yolk sac edema. The effective concentration (EC50) for various developmental endpoints was determined, indicating sensitivity to this compound .

Developmental Impact on Zebrafish

| Endpoint | EC50 (µg/mL) |

|---|---|

| Hatching rate | 2.15 |

| Spontaneous movement | 3.54 |

| Body length | 21.72 |

| Spinal curvature malformation rate | 1.72 |

| Yolk sac edema malformation rate | 0.94 |

| Swim bladder area | 0.95 |

Case Studies on Human Exposure

This compound poisoning in humans has been documented, typically resulting from accidental ingestion or misuse. Symptoms can range from gastrointestinal distress to severe neurological manifestations.

Notable Case Reports

- Case of a 20 kg Child : Ingested 5 g of this compound leading to nausea and abdominal pain; treated successfully with gastric lavage and recovered within three days .

- Severe Poisoning Incident : A 52-year-old male ingested 50 g of this compound under the influence of alcohol, resulting in acute respiratory failure and multi-organ dysfunction; required mechanical ventilation and multiple dialysis sessions but ultimately recovered .

- Accidental Exposure in a Child : A six-year-old experienced nausea and vomiting after ingesting this compound; treatment included gastric lavage and activated charcoal, leading to complete symptom resolution .

属性

CAS 编号 |

137512-74-4 |

|---|---|

分子式 |

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC 名称 |

benzoic acid;2-butan-2-yl-21',24'-dihydroxy-12'-[4-methoxy-5-[4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9) |

InChI 键 |

GCKZANITAMOIAR-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

手性 SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)C/C=C(\C(C(/C=C\C=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)/C)C.C1=CC=C(C=C1)C(=O)O |

规范 SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

颜色/形态 |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

熔点 |

141-146 °C /Emamectin benzoate/ |

溶解度 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

蒸汽压力 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。